trans-2-Phenyl-cyclopentanecarboxylic acid
Description
Contextualization within Cyclopentanecarboxylic Acid Chemistry
To understand the subject compound, one must first consider its parent structure, cyclopentanecarboxylic acid. This molecule is a simple, five-membered cycloalkane bearing a single carboxylic acid group. nih.gov It is a colorless oil at room temperature and serves as a fundamental building block in organic synthesis. chemicalbook.com Its chemistry is characterized by the reactions of the carboxylic acid group (such as esterification and amidation) and the properties of the cyclopentane (B165970) ring.
The cyclopentane ring itself is not planar and exists in various conformations, typically envelope and half-chair forms, which interconvert rapidly. The introduction of substituents, such as a phenyl group, influences the conformational preference and introduces stereoisomerism, fundamentally altering the molecule's shape and potential biological interactions. The synthesis of cyclopentanecarboxylic acid itself can be achieved through methods like the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876) or the Favorskii rearrangement of 2-chlorocyclohexanone (B41772). chemicalbook.com
Table 1: Properties of Cyclopentanecarboxylic Acid
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C6H10O2 | nih.gov |
| Molar Mass | 114.144 g·mol−1 | chemicalbook.com |
| Appearance | Colorless oil | chemicalbook.com |
| Melting Point | -7 °C (19 °F; 266 K) | chemicalbook.com |
| Boiling Point | 212 °C (414 °F; 485 K) | chemicalbook.com |
| Density | 1.0510 g/cm3 | chemicalbook.com |
| CAS Number | 3400-45-1 | chemicalbook.com |
Academic Significance and Research Trajectories of trans-2-Phenyl-cyclopentanecarboxylic Acid
While this compound (CAS Number 37108-09-1) is a known chemical entity, it has not been the subject of extensive, dedicated academic study compared to some of its isomers and analogues. sigmaaldrich.comjwpharmlab.com Its significance, therefore, is largely projected based on current trends in synthetic methodology and medicinal chemistry.
A major trajectory in modern organic chemistry is the development of C–H functionalization reactions, which allow for the direct conversion of carbon-hydrogen bonds into new functional groups. nih.gov Cycloalkane carboxylic acids are particularly interesting substrates for these reactions, as the carboxylic acid group can act as a directing group, guiding a catalyst to a specific C-H bond. Recent research has demonstrated the transannular γ-C–H arylation of cyclopentane carboxylic acids, a process that creates a new carbon-aryl bond at a position remote from the carboxyl group. nih.gov this compound represents a pre-functionalized substrate where the stereochemical outcome of further modifications could be studied. Its defined trans configuration provides a fixed stereochemical reference point to investigate the diastereoselectivity of such advanced synthetic methods.
Furthermore, the incorporation of both a phenyl ring and a carboxylic acid is a common strategy in drug design. nih.govresearchgate.net These groups can engage in various interactions with biological targets like enzymes and receptors. The rigid cyclopentane scaffold serves to hold these two functional groups in a specific spatial orientation, which is crucial for pharmacological activity. While this specific molecule may not be a final drug, it serves as a valuable scaffold or intermediate for creating libraries of more complex molecules for biological screening.
Overview of Prior Research on Phenyl-Substituted Cyclic Carboxylic Acids and their Stereoisomers
The academic interest in phenyl-substituted cyclic carboxylic acids is more evident when examining related structures. A significant body of research exists for the cyclopropane (B1198618) analogue, trans-2-Phenyl-1-cyclopropanecarboxylic acid . This compound and its enantiomers are key building blocks in the synthesis of various drugs. researchgate.net For instance, optically pure forms are precursors to 2-arylcyclopropan-1-amines, which are important components of pharmacologically active agents. researchgate.net The stereochemistry of these cyclopropane systems is critical, and methods for their asymmetric synthesis and resolution are well-documented. researchgate.netnih.gov
Another well-studied related compound is the constitutional isomer, 1-Phenyl-1-cyclopentanecarboxylic acid (CAS Number 77-55-4). nih.govsigmaaldrich.com In this molecule, both the phenyl group and the carboxylic acid are attached to the same carbon atom. This compound has been utilized as a precursor in the solid-phase synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives, which are heterocyclic structures of interest in medicinal chemistry. chemicalbook.com
The study of other substituted cyclopentanecarboxylic acids, such as trans-2-aminocyclopentanecarboxylic acid , further highlights the importance of the stereochemistry of substituted five-membered rings. These constrained amino acids are used to create peptidomimetics, which are molecules that mimic the structure of peptides and often have enhanced pharmacological properties.
Collectively, the research on these analogues underscores a clear academic and industrial interest in small, substituted carbocycles. The specific placement of functional groups (e.g., 1-phenyl vs. 2-phenyl) and the stereochemical relationship between them (trans vs. cis) are universally recognized as critical design elements for controlling the physical, chemical, and biological properties of the resulting molecules. While this compound itself remains a relatively unexplored entity, the rich chemistry of its close relatives points toward its potential as a valuable tool in synthetic and medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINPEFPDYGSEDP-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans 2 Phenyl Cyclopentanecarboxylic Acid and Its Stereoisomers
Classical and Contemporary Approaches to Cyclopentanecarboxylic Acid Scaffolds
The construction of the fundamental cyclopentanecarboxylic acid framework can be achieved through a variety of classical and contemporary synthetic strategies.
Classical methods often rely on molecular rearrangements or cyclization reactions using stoichiometric reagents. One of the most established routes is the Favorskii rearrangement, which involves the base-induced ring contraction of a 2-halocyclohexanone. orgsyn.orgwikipedia.org For instance, treating 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860) yields methyl cyclopentanecarboxylate, which can then be hydrolyzed to the desired cyclopentanecarboxylic acid. orgsyn.orgwikipedia.org While historically significant, these reactions can require harsh conditions and may generate considerable waste. patsnap.com Other classical approaches include ring contraction of different cyclohexane (B81311) derivatives, such as reacting a cyclohexane diazoketone with an amine to form a cyclopentane (B165970) acid amide. google.com
Contemporary synthesis has shifted towards more efficient and selective catalytic methods. Among the most powerful of these are palladium-catalyzed C-H activation reactions. youtube.comyoutube.com These modern techniques allow for the direct functionalization of C-H bonds within a carbocyclic scaffold, offering a more direct and atom-economical route to substituted cyclopentanes. nih.gov A notable example is the transannular γ-C–H arylation of cycloalkane carboxylic acids, which can forge the C-C bond between the cyclopentane ring and an aryl group with high precision and in a single step from readily available precursors. nih.gov This approach represents a significant advance over multi-step classical syntheses. nih.gov
Stereoselective Synthesis of 2-Phenyl-cyclopentanecarboxylic Acid Systems
Controlling the stereochemistry at the C1 and C2 positions of the cyclopentane ring is crucial for accessing specific isomers like trans-2-Phenyl-cyclopentanecarboxylic acid. This is accomplished through diastereoselective and enantioselective strategies.
Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another, typically the trans versus the cis isomer. The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance.
One effective strategy to achieve high trans-selectivity is through the epimerization of the stereocenter at the α-position (C1) of the carboxylic acid group. semanticscholar.orgresearchgate.net In the synthesis of the related 2-aminocyclopentanecarboxylic acid (ACPC), treatment of a diastereomeric mixture with a base like sodium ethoxide leads to epimerization, favoring the formation of the more stable trans product. nih.govsemanticscholar.org Modern C-H activation chemistry also provides excellent diastereocontrol, with methods like the transannular C-H arylation of α-substituted cyclopentane carboxylic acids yielding the products as single diastereomers. nih.gov Additionally, the use of transition metal complexes, such as those involving iron tricarbonyl, has been shown to mediate the diastereoselective synthesis of trisubstituted cyclopentane derivatives. acs.org
Enantioselective synthesis aims to produce a single enantiomer of the target molecule, such as the (1R,2R) or (1S,2S) form of this compound. A common industrial approach for obtaining enantiomerically pure compounds is the kinetic resolution of a racemate, where one enantiomer reacts faster than the other, allowing for their separation. researchgate.net
More direct synthetic approaches often employ chiral reagents or catalysts. A scalable synthesis of the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) highlights a powerful strategy applicable to this system. nih.gov The synthesis begins with the reductive amination of a ketoester precursor using a chiral amine, such as (R)-α-phenylethylamine, which establishes a chiral center and creates a mixture of diastereomers. researchgate.netnih.gov These diastereomers can then be efficiently separated by crystallization with a chiral acid, for example, (+)-dibenzoyl-d-tartaric acid, to isolate a single pure stereoisomer. semanticscholar.org This combination of using a chiral reagent followed by diastereomeric resolution provides a practical and scalable route to enantiopure cyclopentane building blocks. semanticscholar.orgresearchgate.netnih.gov
To achieve high levels of stereocontrol, chemists frequently turn to chiral auxiliaries and organocatalysis, two powerful strategies in modern asymmetric synthesis.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. slideshare.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Well-known examples include Evans' oxazolidinones, which are widely used to direct asymmetric alkylations and Diels-Alder reactions to form chiral centers with high predictability. nih.gov For the synthesis of enantiomerically enriched carboxylic acids, pseudoephedrine and its more practical, unregulated analogue, pseudoephenamine, have proven to be versatile chiral auxiliaries that provide excellent stereocontrol in alkylation reactions. nih.gov
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a particularly attractive and sustainable approach. For the construction of functionalized cyclopentanes, bifunctional thiourea (B124793) catalysts have been successfully employed in intramolecular reactions to generate cyclic products with good yields and selectivities. researchgate.netresearchgate.net Another prominent example is the use of the amino acid proline and its derivatives to catalyze asymmetric aldol (B89426) reactions, which can be used to construct crucial tetrasubstituted carbon centers with excellent stereoselectivity under mild conditions. nih.gov These organocatalytic methods avoid the use of metals and stoichiometric chiral reagents, making them highly appealing for efficient and green synthesis. researchgate.netnih.gov
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly influencing synthetic strategies. nih.gov Key goals include maximizing atom economy, using less hazardous reagents, and minimizing waste and energy consumption.
Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste and improve atom economy. The development of C-H activation, for example, allows for the use of molecular oxygen as the terminal oxidant in some dehydrogenation reactions, producing water as the only byproduct. nih.gov This represents a significant improvement over classical oxidations that use stoichiometric, often toxic, heavy-metal reagents.
The replacement of hazardous materials is another central theme. In scalable syntheses of related cyclopentane precursors, the toxic reducing agent sodium cyanoborohydride has been successfully replaced with the safer sodium borohydride. semanticscholar.org Similarly, modern routes avoid the use of highly toxic reagents like potassium cyanide, which were features of older industrial processes. nih.gov The use of greener solvents, such as 2-MeTHF, or conducting reactions under solvent-free conditions further enhances the sustainability of a synthesis. mdpi.comeurekaselect.com Techniques like sonication or microwave-assisted synthesis can also contribute by reducing reaction times and energy usage, offering an eco-friendly path to valuable chemical products. ekb.eg
Comparative Analysis of Synthetic Methodologies: Efficiency, Selectivity, and Scalability
The various methodologies for synthesizing the this compound scaffold can be evaluated based on key performance metrics such as chemical yield, stereoselectivity, operational simplicity, and potential for large-scale production.
Classical methods , like the Favorskii rearrangement, often serve as foundational routes but are hampered by several drawbacks. orgsyn.org They typically require harsh reaction conditions, utilize stoichiometric amounts of reagents, and can lead to the formation of significant byproducts, which complicates purification and limits both yield and scalability. orgsyn.orgpatsnap.com
Organocatalytic strategies represent a major advancement, providing high levels of enantioselectivity using metal-free, recyclable catalysts under mild conditions. researchgate.netnih.gov This approach is highly attractive from a green chemistry perspective. While scalability can be very good, the cost and required loading of the organocatalyst may be a consideration for industrial applications. researchgate.net
Contemporary C-H activation methods stand out for their exceptional efficiency and selectivity. nih.gov These reactions create complex molecules from simple precursors in fewer steps, maximizing step and atom economy. nih.gov Recent reports demonstrate that these palladium-catalyzed reactions provide excellent diastereocontrol, are tolerant of various functional groups, and are demonstrably scalable to the gram level with only a modest reduction in yield, highlighting their significant potential for efficient and practical synthesis. nih.gov
The following table provides a comparative overview of these synthetic strategies.
| Methodology | Key Advantages | Key Disadvantages | Selectivity | Scalability |
| Classical (e.g., Favorskii) | Utilizes simple starting materials. | Harsh conditions, stoichiometric reagents, significant waste. orgsyn.orgpatsnap.com | Generally low to moderate; often yields mixtures. | Poor to moderate. |
| Chiral Auxiliaries | Excellent and predictable stereocontrol. slideshare.netnih.gov | Requires extra steps for attachment/removal; reduces overall yield. | High to excellent (both diastereo- and enantio-). | Moderate; can be costly. |
| Organocatalysis | Metal-free, mild conditions, high enantioselectivity. researchgate.netnih.gov | Catalyst loading and cost can be a factor. researchgate.net | Good to excellent (primarily enantioselective). | Good to excellent. |
| C-H Activation | High step/atom economy, direct functionalization, mild conditions. nih.govnih.gov | Requires precious metal catalyst; ligand sensitivity. | Excellent (primarily diastereoselective). nih.gov | Good to excellent; proven on gram scale. nih.gov |
Chemical Reactivity and Transformations of Trans 2 Phenyl Cyclopentanecarboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile hub for chemical modifications, including esterification, amidation, and reduction.
The carboxylic acid can be readily converted into esters and amides, which are common derivatives in organic synthesis and medicinal chemistry.
Esterification: The formation of esters from carboxylic acids is a fundamental transformation. For instance, cyclopentanecarboxylic acid can be converted to its methyl ester via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860) or through direct esterification of the acid. orgsyn.org A general method for synthesizing phenyl esters involves the direct reaction of a carboxylic acid with a phenolic compound in the presence of a borate-sulfuric acid catalyst complex. google.com In the context of trans-2-phenyl-cyclopentanecarboxylic acid, these standard methods are applicable. For example, reaction with an alcohol under acidic conditions or activation of the carboxylic acid followed by addition of an alcohol would yield the corresponding ester. A study on a related compound, cyclopentane (B165970) carboxylic acid, demonstrated its reaction with subcritical methanol (B129727), leading to esterification as one of the reaction pathways. researchgate.net
Amidation: The conversion to amides is crucial, particularly as this linkage is fundamental to many biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally not practical without activation. libretexts.org Common methods involve converting the carboxylic acid to a more reactive derivative like an acid chloride or using coupling agents. A one-pot synthesis using thionyl chloride to activate the carboxylic acid has proven effective for creating secondary and tertiary amides, even with sterically hindered amines and N-protected α-amino acids, largely preserving the original stereochemistry. rsc.org More modern and milder methods include the use of boronic acid catalysts to facilitate direct amidation at room temperature. organic-chemistry.org An efficient, catalyst-free method involves reacting esters with sodium amidoboranes to produce primary and secondary amides in high yields. nih.gov Notably, the amidation of α-arylated cyclopentane carboxylic acids has been used to synthesize potent histone deacetylase (HDAC) inhibitors. nih.gov
Table 1: Representative Amidation Methods
| Catalyst/Reagent | Amine Substrate | Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Primary & secondary amines | Room temperature | High activity for a large range of substrates. | organic-chemistry.org |
| Thionyl Chloride (SOCl₂) | Primary & secondary amines | One-pot | Works well for sterically hindered amines; retains stereochemistry. | rsc.org |
| Sodium Amidoboranes (from esters) | N/A (forms amide from ester) | Room temperature | Catalyst-free, rapid, and chemoselective. | nih.gov |
| Palladium Catalysis (for C-H arylation precursors) | Various amines | Post-arylation step | Provides access to biologically active HDAC inhibitors. | nih.gov |
The carboxylic acid group can be reduced to a primary alcohol, providing a route to other functional groups. For example, the reduction of the ethyl ester of the related 2-phenylcyclopropane-1-carboxylic acid with lithium aluminum hydride (LiAlH₄) yields the corresponding hydroxymethylcyclopropane. cyberleninka.ru This standard procedure is applicable to this compound, which could first be esterified and then reduced to yield trans-(2-phenylcyclopentyl)methanol. This alcohol can then serve as a precursor for further derivatization, such as conversion to halides or ethers.
Another transformation involves the complete removal of the carboxylic acid group. Studies using subcritical methanol on cyclopentane carboxylic acid have shown that under certain conditions, the molecule can decompose into cyclopentane, effectively removing the carboxyl group. researchgate.net
Reactions Involving the Phenyl Substituent
The phenyl ring is susceptible to electrophilic attack and can participate in metal-catalyzed coupling reactions, allowing for extensive functionalization.
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. masterorganicchemistry.com The substituent already present on the ring dictates the position of the incoming electrophile. The cyclopentanecarboxylic acid group, attached to the phenyl ring via a C-C bond, acts as an electron-withdrawing group. Such deactivating groups direct incoming electrophiles to the meta position. youtube.com
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the ring, which would be directed to the meta-positions. youtube.comlibretexts.org
Halogenation: The introduction of a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃ would result in meta-halogenated products. lumenlearning.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (–SO₃H), also at the meta-position. youtube.comlumenlearning.com
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are generally not successful on rings with strongly deactivating substituents like a carboxylic acid group. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions, including the Suzuki, Heck, and Stille couplings, typically require an aryl halide or triflate as a coupling partner. libretexts.orglibretexts.org To make the phenyl ring of this compound reactive in these cycles, it would first need to be functionalized, for example, via meta-halogenation as described above.
More advanced methods allow for the direct C–H functionalization of the arene. A significant development is the palladium-catalyzed γ-selective transannular C–H arylation of cycloalkane carboxylic acids. nih.gov This reaction uses a specially designed ligand to direct the arylation to a specific C-H bond on the cyclopentane ring rather than the phenyl ring. However, the principles of palladium catalysis are highly relevant for functionalizing the phenyl group, should it be pre-functionalized with a halide. For instance, a brominated derivative could undergo a Suzuki coupling with a boronic acid to form a biaryl structure.
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Source(s) |
|---|---|---|---|---|
| Suzuki Coupling | Organoborane + Organohalide | Pd(0) complex, Base | C-C | libretexts.org |
| Stille Coupling | Organotin + Organohalide | Pd(0) complex | C-C | libretexts.org |
| Heck Coupling | Alkene + Organohalide | Pd(0) complex, Base | C-C | wikipedia.org |
| Buchwald-Hartwig | Amine + Organohalide | Pd(0) complex, Base, Phosphine Ligand | C-N | libretexts.org |
Transformations of the Cyclopentane Ring System
The cyclopentane ring itself can undergo transformations, such as elimination reactions, if suitably functionalized. A key example is the E2 elimination reaction of a halogenated derivative. The reaction of trans-2-phenyl-1-bromocyclopentane with a strong base like alcoholic potassium hydroxide (B78521) (KOH) results in dehydrohalogenation. youtube.comdoubtnut.com Due to the stereochemical requirements of the E2 mechanism, which favors an anti-periplanar arrangement of the departing hydrogen and bromine atoms, the hydrogen on the carbon atom C5 is removed. doubtnut.com This leads to the formation of 3-phenylcyclopentene as the major product, rather than the thermodynamically more stable conjugated 1-phenylcyclopentene. tardigrade.indoubtnut.comdoubtnut.com
This specific outcome highlights how the stereochemistry of the starting material dictates the regioselectivity of the elimination reaction, providing a method to introduce unsaturation into the cyclopentane ring at a defined position.
Ring Functionalization and Modification
The functionalization of the cyclopentane ring in derivatives of 2-phenyl-cyclopentanecarboxylic acid, beyond direct C-H activation, can be approached through established synthetic methodologies for carbocycles. While specific literature on non-C-H activation-based modifications of the parent compound this compound is limited, general principles of organic synthesis allow for the exploration of several potential transformation pathways.
These potential reactions would involve the conversion of the carboxylic acid to a different directing group or the introduction of unsaturation into the ring, which could then be further functionalized. For instance, conversion of the carboxylic acid to an amide or ester could alter the electronic properties and steric environment of the ring, potentially favoring different reaction outcomes.
Subsequent modifications could include:
Radical Halogenation: Introduction of a halogen atom (Br or Cl) onto the cyclopentane ring could provide a handle for further nucleophilic substitution or elimination reactions.
Introduction of Unsaturation: Dehydrogenation to form a cyclopentene (B43876) derivative would open up pathways for a variety of well-established alkene functionalization reactions, such as epoxidation, dihydroxylation, or addition reactions.
It is important to note that these represent theoretical pathways based on the general reactivity of cyclopentane derivatives and have not been specifically reported for this compound. The development of such methods would broaden the synthetic utility of this scaffold.
Transannular Reactivity and C–H Functionalization
A significant advancement in the functionalization of cyclopentane rings involves the use of palladium catalysis to achieve site-selective C–H activation. organic-chemistry.org This strategy allows for the direct conversion of C–H bonds into new carbon-carbon bonds, a highly efficient and atom-economical approach to molecular editing. google.comresearchgate.net
Research has demonstrated that the carboxylic acid group in cycloalkane carboxylic acids can act as a native directing group to guide the functionalization of specific C–H bonds. beilstein-journals.orgnih.gov In the case of cyclopentane derivatives, this has led to the development of highly regioselective transannular γ-C–H arylation. beilstein-journals.orgnih.gov This transformation is particularly challenging due to the strain involved in the formation of the necessary palladacycle intermediate. organic-chemistry.orgnih.gov
The successful γ-arylation of cyclopentane carboxylic acids has been enabled by the development of specialized ligands. organic-chemistry.orgnih.gov Two classes of ligands, quinuclidine-pyridones (such as L1 and L2) and sulfonamide-pyridones (L3), have been reported to be effective in promoting this reaction. organic-chemistry.orggoogle.com These ligands facilitate the formation of a six-membered palladacycle, which allows for the selective activation of the γ-methylene C–H bond, even in the presence of more traditionally reactive β-C–H bonds. organic-chemistry.orgbeilstein-journals.org
The reaction exhibits excellent regioselectivity, with no arylation products from β-C(sp³)–H or γ-C(sp²)–H bond activation being observed. nih.gov This methodology has been shown to be applicable to a wide range of α-substituted cyclopentane carboxylic acids and various aryl iodide coupling partners. beilstein-journals.org
Table 1: Palladium-Catalyzed Transannular γ-C–H Arylation of α-Substituted Cyclopentane Carboxylic Acids beilstein-journals.orgnih.gov
| Substrate (α-substituent) | Aryl Iodide | Ligand | Yield (%) |
| α-propyl | 4-iodotoluene | L1 | 85 |
| α-phenyl | 4-iodotoluene | L1 | 82 |
| α-(4-fluorophenyl) | 4-iodotoluene | L1 | 75 |
| α-methyl | 4-iodotoluene | L1 | 69 |
| α-ethyl | 4-iodotoluene | L1 | 80 |
Reaction Conditions: Substrate (0.1 mmol), PdCl₂(PPh₃)₂ (10 mol%), ArI (2.0 equiv.), Ligand L1 (10 mol%), AgOAc (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), HFIP (0.6 mL), 60 °C, 24 h. beilstein-journals.org
The scope of the aryl coupling partner is also broad, with both electron-rich and electron-poor aryl iodides participating effectively in the reaction. beilstein-journals.org Heteroaryl iodides have also been successfully employed, further expanding the utility of this method. beilstein-journals.org
Table 2: Scope of Aryl Iodide Coupling Partner in Transannular γ-C–H Arylation beilstein-journals.org
| Substrate | Aryl Iodide | Ligand | Yield (%) |
| α-propyl cyclopentane carboxylic acid | 1-iodo-4-nitrobenzene | L1 | 81 |
| α-propyl cyclopentane carboxylic acid | 1-iodo-4-methoxybenzene | L1 | 65 |
| α-propyl cyclopentane carboxylic acid | 1-iodo-3-methoxybenzene | L1 | 78 |
| α-propyl cyclopentane carboxylic acid | 4-iodopyridine | L1 | 72 |
| α-propyl cyclopentane carboxylic acid | 5-iodo-1-methyl-1H-indole | L1 | 55 |
Reaction Conditions: Substrate (0.1 mmol), PdCl₂(PPh₃)₂ (10 mol%), ArI (2.0 equiv.), Ligand L1 (10 mol%), AgOAc (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), HFIP (0.6 mL), 60 °C, 24 h. beilstein-journals.org
This transannular C–H functionalization provides a powerful tool for the synthesis of complex, functionalized carbocycles from simple starting materials. organic-chemistry.orgbeilstein-journals.org The ability to directly install aryl groups at the γ-position of cyclopentane carboxylic acids has significant implications for medicinal chemistry, as this structural motif is found in a number of biologically active molecules. beilstein-journals.orgnih.gov
Stereochemical Investigations of Trans 2 Phenyl Cyclopentanecarboxylic Acid
Configurational Assignment Methodologies
The determination of the absolute configuration of chiral molecules like trans-2-Phenyl-cyclopentanecarboxylic acid is fundamental to understanding their stereochemical properties. A variety of methods are employed for this purpose, ranging from spectroscopic techniques to chemical correlation.
One common approach involves the use of chiral derivatizing agents in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. For carboxylic acids, chiral reagents such as phenylglycine methyl ester (PGME) can be used to form diastereomeric amides. The differing spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the assignment of the absolute configuration of the original acid. While this method is widely applicable, its success with this compound would depend on the successful resolution and analysis of the resulting diastereomeric derivatives.
Another powerful technique is X-ray crystallography . By determining the three-dimensional structure of a single crystal of an enantiomerically pure sample or a suitable derivative, the absolute configuration can be unambiguously assigned. This method provides definitive proof of the spatial arrangement of the atoms in the molecule.
Circular Dichroism (CD) spectroscopy offers a non-destructive method for configurational assignment. Chiral molecules exhibit differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. The sign and shape of the Cotton effect can often be correlated with the absolute configuration of the molecule, sometimes with the aid of computational modeling. For instance, the absolute configuration of various carboxylic acids has been determined using host-guest complexation with a CD-active sensor like an octaphyrin, which induces a specific CD signal upon binding.
Chemical correlation, where the target molecule is synthesized from or converted to a compound of known absolute configuration, is a classical yet reliable method. However, this approach is contingent on the availability of a suitable starting material or the feasibility of a stereospecific transformation.
| Methodology | Principle | Applicability to this compound |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Potentially applicable by forming diastereomeric esters or amides. |
| X-ray Crystallography | Direct determination of the 3D structure of a single crystal. | Applicable if suitable crystals of an enantiomerically pure sample can be obtained. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Applicable, potentially in conjunction with computational methods or chiral sensors. |
| Chemical Correlation | Stereospecific synthesis from or conversion to a compound of known configuration. | Dependent on the availability of suitable chiral precursors or reaction pathways. |
Conformational Analysis of the Cyclopentane (B165970) Ring and Phenyl Moiety
The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. These conformations serve to relieve the torsional strain that would be present in a planar structure. The energy barrier between these forms is low, leading to a phenomenon known as pseudorotation.
For substituted cyclopentanes like this compound, the substituents will preferentially occupy positions that minimize steric interactions. In the trans configuration, the phenyl and carboxylic acid groups are on opposite sides of the ring. In the most stable conformations, it is expected that the bulky phenyl group and the carboxylic acid group would occupy pseudo-equatorial positions to a greater extent to reduce steric hindrance.
The orientation of the phenyl group relative to the cyclopentane ring is another important conformational feature. The rotation around the C-C bond connecting the phenyl ring to the cyclopentane ring will be influenced by steric interactions with the adjacent carboxylic acid group and the cyclopentane ring protons. The preferred conformation would likely involve the phenyl ring being oriented to minimize these interactions.
NMR spectroscopy is a primary tool for studying these conformational equilibria. The magnitude of the vicinal proton-proton coupling constants (³J_HH) in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons and thus shed light on the preferred conformation of the cyclopentane ring. Computational methods, such as Density Functional Theory (DFT), are also invaluable for calculating the relative energies of different conformations and predicting the most stable structures.
| Conformation | Key Features | Relevance to this compound |
| Envelope (C_s) | Four carbon atoms are coplanar, and the fifth is out of the plane. | A possible low-energy conformation. |
| Twist (C_2) | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. | Another possible low-energy conformation, often close in energy to the envelope form. |
Influence of Stereochemistry on Molecular Interactions and Reactivity
The specific three-dimensional arrangement of the phenyl and carboxylic acid groups in this compound has a profound impact on its intermolecular interactions and chemical reactivity. The trans stereochemistry places the two functional groups on opposite faces of the cyclopentane ring, which will influence how the molecule packs in a crystal lattice and how it interacts with other molecules in solution.
The carboxylic acid group can participate in hydrogen bonding , acting as both a hydrogen bond donor and acceptor. The accessibility of this group for hydrogen bonding will be influenced by the conformation of the cyclopentane ring and the orientation of the phenyl group. These interactions are crucial in determining the solubility and melting point of the compound.
The stereochemistry also dictates the molecule's interaction with chiral environments, such as enzymes or chiral catalysts. The enantiomers of this compound will interact differently with a chiral receptor, a principle that is the basis for enantioselective biological activity and chiral separations.
In terms of reactivity, the stereochemistry can influence the rate and outcome of chemical reactions. For reactions involving either the carboxylic acid or the phenyl group, the accessibility of the reaction center can be affected by the conformation of the molecule. For instance, intramolecular reactions would be highly dependent on the spatial proximity of the reacting groups, which is governed by the stereochemistry.
Diastereoselective and Enantioselective Transformations Guided by Intrinsic Stereochemistry
The existing stereocenters in this compound can direct the formation of new stereocenters in a diastereoselective or enantioselective manner. This substrate-controlled stereoselectivity is a powerful tool in organic synthesis.
For example, if a reaction were to introduce a new substituent onto the cyclopentane ring, the existing phenyl and carboxylic acid groups would sterically hinder one face of the ring more than the other, leading to a preference for the incoming group to approach from the less hindered face. This would result in the formation of one diastereomer in excess over the other.
The synthesis of this compound itself can be achieved through stereoselective methods to favor the desired trans isomer. Diastereoselective approaches might involve a cyclization reaction where the stereochemistry is controlled by the starting materials or reaction conditions. For instance, the decarboxylation of a precursor like 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid has been computationally shown to favor the trans product due to the lower steric hindrance in the transition state leading to this isomer.
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be accomplished using chiral catalysts, chiral auxiliaries, or enzymatic resolutions. While specific enantioselective syntheses for this compound are not extensively reported in the provided search results, general strategies for related compounds often involve asymmetric hydrogenation, conjugate addition, or cyclization reactions mediated by chiral metal complexes or organocatalysts.
The development of such stereoselective transformations is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications where different enantiomers can have vastly different biological activities.
Structure Activity Relationship Sar Studies on Trans 2 Phenyl Cyclopentanecarboxylic Acid Derivatives
Rational Design and Synthesis of Analogues for SAR Probing
The rational design of analogues of trans-2-phenyl-cyclopentanecarboxylic acid is a cornerstone for comprehensive SAR studies. This process often begins with a lead compound, which is then systematically modified to probe the chemical space around the core scaffold. The synthesis of these analogues involves multi-step chemical processes tailored to introduce specific functional groups at desired positions.
A common strategy involves the modification of both the phenyl ring and the cyclopentane (B165970) core. For instance, in the development of sodium channel blockers, novel cyclopentane-based 3-phenyl-1-hydroxypropyl compounds were synthesized to evaluate their inhibitory activity. nih.gov The synthetic routes are designed to be versatile, allowing for the introduction of a diverse range of substituents on the phenyl ring, such as alkyl or fluorinated O-alkyl groups. nih.gov The synthesis of 2,5-disubstituted piperidine (B6355638) derivatives, which are conformationally constrained analogues, also provides insights into the importance of the spatial arrangement of functional groups for dopamine (B1211576) transporter activity. clinpgx.org
The synthesis of cyclopentane carboxylic acid derivatives as inhibitors of enzymes like matrix metalloproteinases (MMPs) showcases the importance of regio- and stereoselective substitutions. acs.org Synthetic schemes are often designed to control the stereochemistry at multiple chiral centers, which is crucial for specific molecular interactions. For example, the synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific MMP inhibitors involved stereospecific synthetic routes to obtain the desired trans,trans relationship between the substituents on the cyclopentane ring. acs.org
The following table summarizes some of the key structural modifications and the synthetic strategies employed in the rational design of this compound analogues.
| Scaffold Modification | Synthetic Strategy | Purpose of Modification | Reference |
| Substitution on the Phenyl Ring | Standard aromatic substitution reactions | To probe electronic and steric effects on activity | nih.gov |
| Modification of the Carboxylic Acid | Esterification, amidation | To investigate the role of the acidic group in binding | nih.gov |
| Introduction of Substituents on the Cyclopentane Ring | Stereoselective alkylation, Michael addition | To explore the impact of cyclopentane conformation and substitution on potency and selectivity | acs.org |
| Conformational Constraint | Synthesis of bicyclic or spirocyclic analogues | To reduce conformational flexibility and improve binding affinity | clinpgx.org |
Positional and Substituent Effects on Molecular Recognition
The position and nature of substituents on both the phenyl ring and the cyclopentane ring of this compound derivatives play a critical role in their molecular recognition and biological activity. SAR studies have revealed that even minor changes in substituent patterns can lead to significant differences in potency and selectivity.
In a series of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives developed as sodium channel blockers, substitution on the phenyl ring was found to be critical for potency. nih.gov Specifically, the presence of fluorinated O-alkyl or alkyl groups had a significant impact on the inhibitory activity against the NaV1.7 sodium channel. nih.gov Similarly, for cyclopentane carboxylic acid inhibitors of NaV1.7, the replacement of a metabolically labile adamantane (B196018) motif with a 2,6-dichlorobenzyl substituted piperidine system addressed metabolic instability and improved pharmacokinetic properties. nih.gov
The substitution pattern on the cyclopentane ring also profoundly influences activity. In the case of MMP inhibitors based on a 2,5-disubstituted cyclopentane carboxylic acid scaffold, the relative stereochemistry of the substituents was crucial. A trans,trans orientation of the P1 and P1' groups (substituents at positions 2 and 5) relative to the zinc-binding carboxylic acid was found to be optimal for potent inhibition of MMP-2, -3, -9, and -13. acs.org This preferred orientation was rationalized through molecular modeling, which showed that this arrangement allows for optimal interactions with the enzyme's active site. acs.org
The table below illustrates the effect of different substituents on the biological activity of cyclopentane carboxylic acid derivatives.
| Compound Series | Substituent/Position | Effect on Activity | Target | Reference |
| 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamides | Fluorinated O-alkyl or alkyl on phenyl ring | Increased potency | NaV1.7 | nih.gov |
| 2,5-disubstituted cyclopentane carboxylic acids | trans,trans orientation of substituents at C2 and C5 | Potent and specific inhibition | MMP-2, -3, -9, -13 | acs.org |
| Cyclopentane carboxylic acid derivatives | 2,6-dichlorobenzyl substituted piperidine | Improved metabolic stability and pharmacokinetics | NaV1.7 | nih.gov |
Stereochemical Requirements for Specific Molecular Interactions
Stereochemistry is a critical determinant of the biological activity of this compound derivatives. The three-dimensional arrangement of atoms in these molecules dictates how they fit into the binding sites of their biological targets, and thus, their potency and selectivity.
For the 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide series of sodium channel blockers, the stereochemistry of the hydroxyl group was found to be a critical factor for conferring potency against NaV1.7. nih.gov This highlights the importance of a specific spatial orientation of this hydrogen-bonding group for effective interaction with the receptor.
In the development of MMP inhibitors, the absolute stereochemistry of the cyclopentane ring was a key consideration. acs.org The synthesis was designed to produce specific enantiomers, and it was found that the potent MMP activity was associated with a specific absolute configuration, (1R,2S,5R). acs.org This stereospecificity is a common feature in drug-receptor interactions, where only one enantiomer of a chiral drug fits correctly into the chiral binding site of the protein.
The following table summarizes the stereochemical requirements for the activity of selected this compound derivatives.
| Compound Series | Stereochemical Feature | Impact on Activity | Target | Reference |
| 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamides | Stereochemistry of the hydroxyl group | Critical for potency | NaV1.7 | nih.gov |
| 5-Substituted 2-bisarylthiocyclopentane carboxylic acids | (1R,2S,5R)-configuration | Potent MMP activity | MMP-2 | acs.org |
Correlation between Computational Predictions and SAR Observations
Computational modeling has become an indispensable tool in modern drug discovery, and its application in the study of this compound derivatives has provided valuable insights that correlate well with experimental SAR observations. Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding modes of ligands and rationalize observed activity trends.
For the 2,5-disubstituted cyclopentane carboxylic acid MMP inhibitors, molecular modeling of the compounds docked in the MMP-2 active site was used to infer the absolute stereochemistry of the most potent enantiomer. acs.org The model suggested that the P1 and P1' groups adopt a trans,trans orientation relative to the zinc-binding group, which was consistent with the experimentally observed SAR. acs.org This computational model also explained why certain derivatives with sterically demanding groups were inactive, as they could not fit into the active site. acs.org
In the broader context of rational drug design, computational methods are often used to guide the synthesis of new analogues. mdpi.com By predicting the potential activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The strong correlation between computational predictions and experimental SAR for cyclopentane-based inhibitors validates the use of these in silico methods in the design of novel therapeutic agents. acs.org
Mechanistic Investigations of Molecular Interactions Involving Trans 2 Phenyl Cyclopentanecarboxylic Acid
Binding Site Analysis via Molecular Docking and Simulation
Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of a ligand to a receptor or enzyme at a molecular level. These methods provide insights into the preferred binding poses, interaction energies, and the key residues involved in the binding event.
Molecular dynamics (MD) simulations, for instance, have been employed to study the behavior of molecules like trans-2-phenyl-cyclopentanecarboxylic acid within a simulated biological environment, such as a cell membrane. nih.govmdpi.com These simulations can reveal how the molecule interacts with and permeates through lipid bilayers, a critical step for reaching intracellular targets. nih.govmdpi.com The analysis of these simulations can identify specific interactions, such as those between the ligand and the phosphate (B84403) groups of membrane lipids, and can also show conformational changes in both the ligand and the membrane upon binding. nih.gov
For example, in the broader context of drug-receptor interactions, docking studies are used to fit a ligand into the binding site of a protein and score the different poses based on factors like shape complementarity and electrostatic interactions. mdpi.com This process helps in identifying the most likely binding conformation and the key amino acid residues that stabilize the ligand-receptor complex through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com Induced-fit docking (IFD) is a more advanced technique that allows for flexibility in the protein's binding site, providing a more realistic model of the interaction. mdpi.com
While specific molecular docking studies solely focused on this compound are not detailed in the provided results, the principles of these techniques are broadly applicable. For analogous compounds, these studies have been instrumental in understanding their binding to targets like cyclooxygenase (COX) enzymes, suggesting a preference for one isoform over another based on the docking scores and binding interactions observed. researchgate.net
Enzymatic Interaction and Inhibition Studies (In Vitro)
In vitro enzymatic studies are essential for characterizing the direct effects of a compound on enzyme activity. These assays measure the extent to which a compound can inhibit or modulate the function of a specific enzyme.
For related phenylcycloalkanecarboxylic acid derivatives, enzymatic inhibition assays have been conducted to evaluate their potency and selectivity. nih.gov For instance, the inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2, is a common focus for anti-inflammatory drug candidates. researchgate.net
Kinetic analysis provides quantitative measures of an enzyme's interaction with an inhibitor or substrate. Pre-steady-state and steady-state kinetic experiments can determine key parameters like the Michaelis constant (K_m), catalytic rate constant (k_cat), and inhibition constants (K_i).
For example, studies on ferulic acid decarboxylase, which acts on phenylacrylic acids, have utilized pre-steady-state kinetics to elucidate the reaction mechanism. nih.gov These analyses revealed a multi-step process involving the formation of intermediate species, with specific rate constants determined for each step. nih.gov Such detailed kinetic information is vital for understanding how a compound interacts with an enzyme over time and can help to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
While specific kinetic data for this compound is not available in the search results, the kinetic analysis of enzymes like Candida antarctica lipase (B570770) B (CALB) with similar substrates, such as trans-2-phenylcyclopropyl 1,2,4-azolide, demonstrates the application of these methods. researchgate.net In such studies, parameters like the enantioselectivity (E) and the second-order rate constant (k_2/K_m) are determined to quantify the enzyme's efficiency and selectivity. researchgate.net
Identifying the specific amino acid residues within an enzyme's active or allosteric site that interact with a ligand is crucial for understanding the molecular basis of its activity and for designing more potent and selective molecules. This is often achieved through a combination of techniques including site-directed mutagenesis, X-ray crystallography, and computational modeling.
For instance, in the study of SARS-CoV-2 spike protein binding to the ACE2 receptor, mutagenesis studies combined with structural analysis identified key residues at the interface that are critical for binding affinity. nih.gov Similarly, for allosteric modulators of G protein-coupled receptors (GPCRs), mutagenesis experiments can confirm the binding sites predicted by computational models and reveal the residues that are essential for the modulatory effect. nih.govqub.ac.uk While direct evidence for this compound is limited, the general approach involves mutating suspected interacting residues and observing the effect on binding affinity or enzyme inhibition.
Receptor Binding Affinity Studies (In Vitro)
In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve radioligand binding, where a labeled compound of known affinity is displaced by the test compound. The results are usually expressed as an inhibition constant (K_i) or an IC_50 value, which is the concentration of the test compound required to displace 50% of the radioligand.
Studies on a series of carbetapentane (B1213730) analogs, which share a phenylcycloalkanecarboxylate scaffold, have evaluated their binding affinity for sigma-1 and sigma-2 receptors, as well as muscarinic and PCP receptors. nih.gov These studies demonstrated that chemical modifications to the core structure could significantly alter the binding affinity and selectivity for different receptor subtypes. nih.gov For example, certain analogs showed high selectivity for sigma-1 over sigma-2 sites and greatly reduced affinity for muscarinic receptors. nih.gov
Such binding affinity data is critical for establishing the pharmacological profile of a compound and for guiding the development of more selective drugs.
Allosteric Modulation Mechanisms (In Vitro)
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the orthosteric ligand. nih.gov
In vitro functional assays are used to characterize allosteric modulators. nih.gov These assays measure the effect of the modulator on the concentration-response curve of the orthosteric agonist. nih.gov A PAM will typically cause a leftward shift in the agonist's concentration-response curve, indicating an increase in potency, and may also increase the maximal response. acs.org
The mechanisms of allosteric modulation can be complex and varied. mdpi.com Recent studies on free fatty acid receptor 2 (FFA2) have revealed that different PAMs can stabilize distinct receptor conformations, leading to biased signaling where the receptor preferentially activates certain downstream pathways. nih.govqub.ac.uk Molecular dynamics simulations and mutagenesis experiments have been used to identify the binding pockets of these allosteric modulators, which can be located in lipid-facing regions of the receptor, and to understand how they induce conformational changes that affect receptor function. nih.govqub.ac.uk While specific allosteric modulation studies involving this compound were not found, the principles and methods described are fundamental to investigating such mechanisms for any compound that exhibits allosteric activity.
Role of Trans 2 Phenyl Cyclopentanecarboxylic Acid in Advanced Organic Synthesis
Precursor to Complex Molecular Architectures
The transformation of relatively simple organic molecules into complex, three-dimensional structures is a central goal of organic synthesis. The rigid, yet modifiable, scaffold of trans-2-Phenyl-cyclopentanecarboxylic acid theoretically allows for its elaboration into more intricate molecular architectures. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, or conversion to a ketone. The phenyl group can also be functionalized, and the stereochemistry of the cyclopentane (B165970) ring can direct subsequent reactions.
Despite this potential, there is a notable lack of specific examples in the literature detailing the use of this compound as a direct precursor to complex molecular architectures of significant scientific or industrial interest. Synthetic strategies reported for complex molecules containing a phenylcyclopentane core often build this moiety through other means, rather than starting with the pre-formed carboxylic acid.
Application in Asymmetric Catalysis and Chiral Ligand Design
The development of chiral ligands is a critical area of research in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The rigid conformational structure of cyclic compounds makes them attractive scaffolds for the design of such ligands. By incorporating coordinating heteroatoms (e.g., phosphorus, nitrogen, oxygen) onto the cyclopentane framework of this compound, it is conceivable to design novel chiral ligands. The stereogenic centers on the ring could effectively transfer chiral information during a catalytic cycle.
A survey of the literature on asymmetric catalysis, however, does not reveal prominent examples of chiral ligands derived from this compound. While the design and application of chiral ligands based on various other cyclic backbones are well-established, this specific compound does not appear to have been significantly explored for this purpose. Research in this area is dominated by other structural motifs that have demonstrated high efficacy in a broad range of asymmetric transformations.
Advanced Spectroscopic Characterization Techniques Applied to Trans 2 Phenyl Cyclopentanecarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For trans-2-Phenyl-cyclopentanecarboxylic acid, ¹H and ¹³C NMR are instrumental in confirming the relative stereochemistry and providing insight into the conformational dynamics of the cyclopentane (B165970) ring.
Detailed Research Findings: The trans configuration of the phenyl and carboxylic acid groups on the cyclopentane ring is confirmed primarily through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. The cyclopentane ring is not planar and exists in dynamic equilibrium between various puckered conformations, most commonly envelope and twist forms. The specific conformer populations can be influenced by solvent choice and temperature. nih.gov In related substituted cyclohexanes and cyclopentanes, the position of conformational equilibria is highly sensitive to substitution and solvent, a principle that applies here as well. researchgate.netresearchgate.netsemanticscholar.org The protons on the carbons bearing the phenyl and carboxyl groups (C1 and C2) are diastereotopic, leading to distinct signals and complex coupling patterns that are sensitive to the dihedral angles between them. Analysis of these coupling constants, often with the aid of computational models like the Haasnoot-Altona equation, allows for the determination of the ring's preferred conformation. researchgate.net NMR can also reveal dynamic processes like hindered bond rotation, which may be observed if the energetic barrier to rotation of the phenyl group is significant. copernicus.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | ~10.0 - 12.0 | s (broad) | Chemical shift is concentration-dependent due to hydrogen bonding. |
| Aromatic (C₆H₅) | ~7.20 - 7.40 | m | Signals for ortho, meta, and para protons. |
| H-2 (CH-Ph) | ~3.0 - 3.4 | m | Benzylic proton, deshielded by the phenyl group. |
| H-1 (CH-COOH) | ~2.8 - 3.2 | m | Deshielded by the adjacent carboxyl group. |
| Cyclopentane (-CH₂-) | ~1.6 - 2.2 | m | Complex overlapping signals from the remaining 6 methylene (B1212753) protons. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Detailed Research Findings: The IR spectrum of this compound is dominated by features of the carboxylic acid group. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rsc.org The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band around 1700-1725 cm⁻¹. nih.gov The presence of intermolecular dimerization can be confirmed by the sharpness of the O-H stretching mode in dilute solutions or its absence in the gas phase. nih.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentane ring appear just below 3000 cm⁻¹. libretexts.org The phenyl group also gives rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and out-of-plane bending vibrations that can indicate the substitution pattern. libretexts.org Raman spectroscopy complements IR by often showing strong signals for non-polar bonds, making it particularly useful for observing the C=C vibrations of the phenyl ring and the C-C framework of the cyclopentane ring. researchgate.netresearchgate.net The CH₂ rocking and breathing modes of the five-membered ring can also be identified. scialert.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, very broad |
| Aromatic C-H stretch | 3010 - 3100 | Medium to weak |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=O stretch (carbonyl) | 1700 - 1725 | Strong, sharp |
| Aromatic C=C stretch | 1450 - 1600 | Medium to weak (variable) |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | ~920 | Medium, broad |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Since this compound is a chiral molecule, existing as a pair of enantiomers, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration.
Detailed Research Findings: These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional arrangement. mdpi.com A significant challenge in applying chiroptical methods to carboxylic acids is their tendency to form aggregates and dimers via intermolecular hydrogen bonding, which can drastically alter or even invert the observed spectral signs, complicating the analysis. nih.gov A common strategy to overcome this is to convert the carboxylic acid to its corresponding salt (e.g., sodium salt) or an anhydride, which prevents this aggregation and provides a clearer spectrum that is more amenable to comparison with theoretical calculations. nih.gov The electronic transitions of the phenyl chromophore, perturbed by the chiral cyclopentane ring, are expected to give rise to characteristic Cotton effects in the CD spectrum, allowing for the assignment of the (1R,2R) or (1S,2S) configuration when compared to quantum chemical predictions.
Advanced Mass Spectrometry for Mechanistic Fragmentation Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. Advanced techniques, such as tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), offer detailed insights into the molecule's structure by analyzing its fragmentation pathways.
Detailed Research Findings: In the mass spectrum of this compound (MW: 190.24 g/mol ), the molecular ion ([M]⁺•) would be observed at m/z 190. The fragmentation is dictated by the functional groups. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da) or through decarboxylation with the loss of CO₂ (44 Da). However, a prominent fragmentation is often the alpha-cleavage, leading to the loss of the entire carboxyl group to give a stable benzylic-type cation.
A study on the analogous trans-2-phenylcyclopropanecarboxylic acid showed that the nature of the substituent significantly influences the fragmentation, with major ions corresponding to [M]⁺•, [M-R]⁺ (where R is the functional group), and ions at m/z 115, corresponding to an indenyl cation fragment resulting from ring rearrangement. nih.gov For this compound, key fragmentation pathways would likely include:
Loss of the carboxyl group: [M - COOH]⁺ at m/z 145.
Loss of the phenyl group: [M - C₆H₅]⁺ at m/z 113.
Formation of the tropylium (B1234903) ion: A common rearrangement for benzylic systems, giving an ion at m/z 91.
Decarboxylation: Loss of CO₂, [M - CO₂]⁺• at m/z 146.
Mechanistic studies using techniques like energy-resolved CID can determine the energy required for specific fragmentation processes, helping to distinguish between different isomeric structures and understand the stability of the resulting fragment ions. copernicus.orgcopernicus.org
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₂H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 145 | [C₁₁H₁₃]⁺ | Loss of •COOH from M⁺• |
| 115 | [C₉H₇]⁺ | Rearrangement and loss of C₃H₇O₂• (Indenyl cation) |
| 113 | [C₆H₉O₂]⁺ | Loss of •C₆H₅ from M⁺• |
| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) |
Future Research Directions and Emerging Opportunities for Trans 2 Phenyl Cyclopentanecarboxylic Acid Research
Development of Novel and Sustainable Synthetic Pathways
The advancement of synthetic methodologies towards trans-2-Phenyl-cyclopentanecarboxylic acid and its derivatives is crucial for enabling broader research. A key area of future development lies in creating more efficient, sustainable, and stereoselective synthetic routes.
One of the most promising modern approaches is the use of palladium-catalyzed transannular C–H functionalization. Research has demonstrated that this method can be applied to cycloalkane carboxylic acids to introduce aryl groups with high diastereocontrol. nih.gov For instance, the transannular γ-C–H arylation of α-tertiary cyclopentane (B165970) carboxylic acids has been achieved using a palladium catalyst system. nih.gov This reaction provides a direct, one-step synthesis of complex analogues that previously required lengthy synthetic sequences. nih.gov The success of this strategy hinges on the selection of appropriate ligands, with quinoline-pyridone based ligands showing particular efficacy over other types, such as monoprotected amino acid (MPAA) ligands, which failed to yield the desired product. nih.gov
Future research should focus on expanding the substrate scope and improving the sustainability of these methods. This includes developing catalysts based on earth-abundant metals, utilizing greener solvents, and optimizing reaction conditions to reduce waste and energy consumption. The synthesis of the basic cyclopentanecarboxylic acid core itself can draw from established methods like the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) or the hydrogenation of cyclopentene-1-carboxylic acid, providing accessible starting points for these novel functionalization reactions. orgsyn.org
Table 1: Conditions for Palladium-Catalyzed Transannular C–H Arylation of Cyclopentane Carboxylic Acid Analogues nih.gov
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |
| Ligand | Quinoline-pyridone type (L1) (10 mol%) |
| Coupling Partner | Aryl Iodide (ArI) (2.0 equiv.) |
| Base | Cs₂CO₃ (1.5 equiv.) |
| Additive | AgOAc (1.5 equiv.) |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Temperature | 60 °C |
| Time | 24 h |
| Reported Yields | 37% - 70% |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
Beyond its synthesis, the inherent reactivity of the this compound scaffold is largely uncharted territory. The strategic placement of the phenyl and carboxylic acid groups on the cyclopentane ring invites exploration into novel chemical transformations.
Future work should aim to systematically map the reactivity of this compound. A primary area of interest is the further exploitation of C(sp³)–H activation at positions other than the gamma-carbon, guided by tailored catalysts and directing groups. nih.gov Understanding how the trans stereochemistry influences the accessibility and reactivity of different C-H bonds is a fundamental question that remains to be answered.
Additionally, the reactivity of closely related precursors can provide insight into potential transformations. For example, the E2 elimination reaction of trans-2-phenyl-1-bromocyclopentane when treated with alcoholic potassium hydroxide (B78521) (KOH) is known to produce 3-phenylcyclopentene. doubtnut.comtardigrade.inaskfilo.com This highlights a pathway where the phenyl group influences the regioselectivity of the elimination. Investigating similar transformations starting from derivatives of this compound could unlock new synthetic routes to valuable phenyl-cyclopentene structures. The carboxylic acid moiety itself can be used as a handle for a variety of classical and modern transformations, including amidation, esterification, or conversion to other functional groups, to generate diverse molecular libraries.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for accelerating research on this compound, yet it remains an underutilized resource for this specific compound. Future research should integrate advanced computational modeling to predict its properties and guide experimental design.
Density Functional Theory (DFT) and other molecular modeling techniques can be employed to:
Elucidate Reaction Mechanisms: For reactions like the palladium-catalyzed C-H arylation, computational studies can map out the transition states and intermediates, providing a deeper understanding of how ligands influence selectivity and efficiency. nih.gov
Predict Reactivity: Modeling can help predict the most likely sites for chemical attack under various conditions, guiding the exploration of the undiscovered reactivity profiles mentioned previously. This can save significant experimental time and resources by focusing on the most promising transformations.
Design Novel Catalysts and Ligands: Instead of empirical screening, computational methods can be used to rationally design new ligands or catalyst systems tailored for specific transformations of the this compound scaffold. This predictive capability is essential for developing highly selective and efficient synthetic methods.
Analyze Conformational Landscapes: Understanding the conformational preferences of the cyclopentane ring and the orientation of the phenyl and carboxyl substituents is critical for predicting how the molecule will interact with enzymes or materials.
While direct computational studies on this molecule are lacking, research on analogous compounds has successfully used these methods to predict binding affinities and rationalize structure-activity relationships, demonstrating the clear potential of this approach.
Interdisciplinary Applications in Materials Science or Chemical Biology (Molecular Level)
The unique combination of a chiral, rigid cyclopentane core, a functional carboxylic acid handle, and an aromatic phenyl group makes this compound a highly attractive building block for interdisciplinary applications at the molecular level, particularly in chemical biology and materials science.
Chemical Biology: Recent studies have shown that related α-arylated cyclopentane carboxylic acids are valuable precursors for potent inhibitors of key biological targets. nih.gov Specifically, these scaffolds have been used in the synthesis of inhibitors for histone deacetylases (HDAC) and aldo-keto reductases (AKR1C1 and AKR1C3), which are significant targets in cancer therapy. nih.gov The transannular C-H arylation provides a direct, one-step synthesis for these inhibitor cores, a significant improvement over previous multi-step methods. nih.gov This positions this compound and its derivatives as promising candidates for the development of novel therapeutics.
Table 2: Potential Biological Applications of Arylated Cyclopentane Carboxylic Acid Scaffolds nih.gov
| Target Family | Specific Target(s) | Potential Therapeutic Area |
| Histone Deacetylases | HDACs | Cancer |
| Aldo-Keto Reductases | AKR1C1, AKR1C3 | Hormone-Dependent Cancers |
Materials Science: This is a completely unexplored but potentially fruitful area of research. The chirality and rigidity of the this compound scaffold could be leveraged to create novel functional materials. Potential applications include:
Chiral Polymers: The molecule could serve as a monomer for the synthesis of specialty polymers with unique optical or recognition properties.
Liquid Crystals: The defined shape and aromatic character could allow it or its derivatives to be incorporated into liquid crystalline phases.
Functional Surfaces: The carboxylic acid can be used to anchor the molecule to surfaces, creating chiral interfaces for enantioselective separations or sensing applications.
Future research in this domain would involve synthesizing derivatives suitable for polymerization or self-assembly and characterizing their resulting material properties.
Q & A
Q. What experimental methods are recommended for characterizing the physical and chemical properties of trans-2-Phenyl-cyclopentanecarboxylic acid?
Methodological Answer:
- Density and Boiling Point : Use computational tools (e.g., QSPR models) to predict properties like density (1.151±0.06 g/cm³) and boiling point (345.4±31.0 °C). Experimental validation via gas chromatography or differential scanning calorimetry (DSC) is advised to confirm computational predictions .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and verify the trans-configuration. Infrared (IR) spectroscopy can identify carboxyl and phenyl functional groups .
Q. How can researchers differentiate this compound from its cis isomer or other structural analogs?
Methodological Answer:
Q. What are the key considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor degradation via periodic FTIR or LC-MS .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory or dermal hazards (see SDS for similar cyclopentane derivatives) .
Advanced Research Questions
Q. How can the stereochemical purity of this compound be optimized during synthesis?
Methodological Answer:
- Chiral Catalysis : Use asymmetric hydrogenation with Ru or Rh catalysts to enhance enantiomeric excess (e.g., >98% ee). Monitor progress via circular dichroism (CD) or VCD spectroscopy .
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve stereoselectivity in cyclopentane ring formation. Kinetic studies under varying temperatures (25–80°C) can refine yield .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in peptide coupling reactions?
Methodological Answer:
- Carbodiimide Coupling : Investigate activation pathways using EDC/HOBt in peptide synthesis. Analyze byproducts via LC-MS to identify competing acylation or racemization pathways .
- Steric Effects : Compare coupling efficiency with bulkier amino acids (e.g., tert-leucine) to assess steric hindrance from the phenyl group .
Q. How can computational modeling aid in designing derivatives of this compound for specific applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Validate with experimental UV-Vis spectroscopy .
- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. Prioritize candidates with low ΔG values for synthesis .
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound?
Methodological Answer:
- Error Source Analysis : Cross-check computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., solvent polarity). For example, revise predicted boiling points by incorporating solvent effects in COSMO-RS models .
- Multi-Technique Validation : Combine XRD (for crystal structure) and molecular dynamics simulations to reconcile discrepancies in conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
